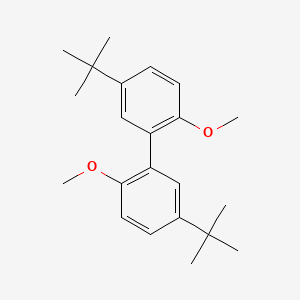![molecular formula C22H20FN5O B4586126 4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B4586126.png)
4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Overview
Description
4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a useful research compound. Its molecular formula is C22H20FN5O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.16518844 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activities
Research has demonstrated the synthesis of novel N-arylpyrazole-containing compounds, showing cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, indicating potential antitumor applications (S. Riyadh, 2011).
Anti-Influenza Virus Activity
Another study highlighted the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant anti-influenza A virus activities, suggesting their potential in combating avian influenza (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Phosphodiesterase 1 Inhibitors
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with one compound (ITI-214) advancing to Phase I clinical development for the treatment of cognitive deficits associated with neurological diseases (Peng Li et al., 2016).
Anticancer and Anti-5-Lipoxygenase Agents
Another study introduced a novel series of pyrazolopyrimidines derivatives evaluated for their anticancer and 5-lipoxygenase inhibition activities, highlighting their potential therapeutic applications (A. Rahmouni et al., 2016).
Antibacterial Activity
The synthesis of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity suggest their potential use as novel antimicrobial agents (S. Rostamizadeh et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to various biological responses
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
The design and synthesis of similar compounds have been described, which could provide insights into the potential adme properties of this compound .
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound could also have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-[[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c1-3-18-20(14-4-8-16(23)9-5-14)22-25-13(2)12-19(28(22)27-18)26-17-10-6-15(7-11-17)21(24)29/h4-12,26H,3H2,1-2H3,(H2,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQUPZNNGVMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586045.png)
![N-[4-(dibutylsulfamoyl)phenyl]benzamide](/img/structure/B4586049.png)
![ethyl 4-[({4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetyl)amino]benzoate](/img/structure/B4586057.png)


![ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4586085.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]pentan-1-one](/img/structure/B4586089.png)
![methyl 3-[(cyclohexylcarbonyl)amino]-4-methylbenzoate](/img/structure/B4586094.png)
![2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE](/img/structure/B4586095.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4586108.png)


![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4586147.png)

